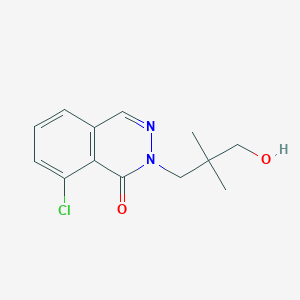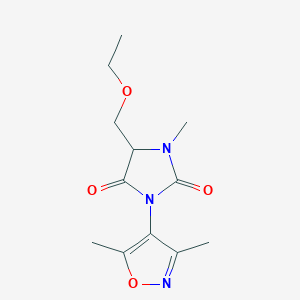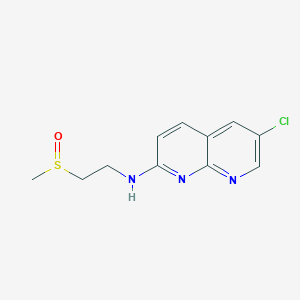![molecular formula C13H16N4O2 B7417175 4-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]pyridine](/img/structure/B7417175.png)
4-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]pyridine is a heterocyclic compound that features a triazole ring fused with a pyridine ring and an oxolane moiety. This compound is part of the broader class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]pyridine typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a “click” reaction, which is a copper-catalyzed azide-alkyne cycloaddition. The oxolane moiety is then introduced via an etherification reaction, where an oxolane derivative reacts with an appropriate halide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
4-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]pyridine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. The oxolane moiety may also contribute to the compound’s overall activity by enhancing its solubility and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoxaline: Another triazole derivative with similar structural features but different biological activities.
2,6-bis(1,2,3-triazol-4-yl)pyridine: A related compound with a bis-triazole motif, used in coordination chemistry and materials science.
Uniqueness
4-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]pyridine is unique due to its specific combination of a triazole ring, pyridine ring, and oxolane moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
IUPAC Name |
4-[1-[2-(oxolan-3-yloxy)ethyl]triazol-4-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-4-14-5-2-11(1)13-9-17(16-15-13)6-8-19-12-3-7-18-10-12/h1-2,4-5,9,12H,3,6-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICIJNIOPMKMJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OCCN2C=C(N=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-N-[(5-bromofuran-2-yl)methyl]-2-N-methyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B7417107.png)
![3-Bromo-5-[1-[2-(oxolan-3-yloxy)ethyl]triazol-4-yl]pyridine](/img/structure/B7417116.png)

![7-(1,3-Dimethoxypropan-2-yl)-5-methyl-6,7-diazaspiro[3.4]oct-5-en-8-one](/img/structure/B7417129.png)
![4-(2-Methylpyrazol-3-yl)-1-[2-(oxolan-3-yloxy)ethyl]triazole](/img/structure/B7417138.png)
![N-[3-[(5-tert-butyl-2-methylfuran-3-yl)methylamino]phenyl]methanesulfonamide](/img/structure/B7417151.png)
![5-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]pyrimidine](/img/structure/B7417161.png)
![3-Fluoro-4-[1-[2-(oxolan-3-yloxy)ethyl]triazol-4-yl]pyridine](/img/structure/B7417168.png)
![4-[(4-Pyrrolidin-1-ylsulfonylanilino)methyl]oxan-4-ol](/img/structure/B7417169.png)

![1-(5,6,7,8-Tetrahydroquinolin-3-yl)-3-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]urea](/img/structure/B7417185.png)
![2-[1-[(1S)-1-(4-fluoro-2-methylphenyl)ethyl]triazol-4-yl]ethanol](/img/structure/B7417188.png)
![2-[1-[(1S)-1-(4-fluoro-2-methylphenyl)ethyl]triazol-4-yl]-1-phenylethanol](/img/structure/B7417190.png)
